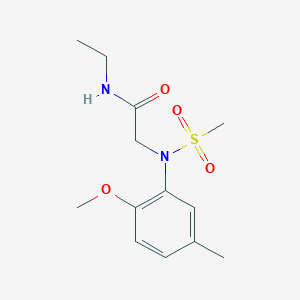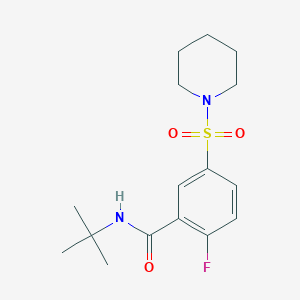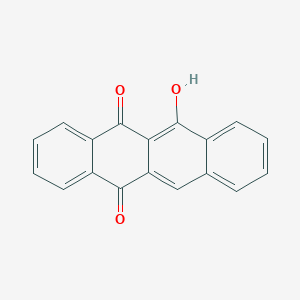
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate, also known as Dichlorvos, is an organophosphate insecticide that has been widely used in agriculture and public health programs. It is a colorless liquid with a strong odor and is highly toxic to insects, mammals, and humans.
作用机制
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect. The same mechanism of action is responsible for the toxic effects of 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate on mammals and humans.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been shown to cause a range of biochemical and physiological effects in mammals and humans. These include inhibition of acetylcholinesterase activity, disruption of the nervous system, respiratory depression, and liver damage. Long-term exposure to 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been linked to cancer, reproductive and developmental disorders, and neurological disorders.
实验室实验的优点和局限性
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has several advantages for use in lab experiments. It is readily available, easy to use, and has a broad spectrum of activity against insects. However, 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is highly toxic and poses a risk to researchers handling the compound. It is also unstable in the presence of light and heat, which can affect the accuracy of experimental results.
未来方向
Future research on 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate should focus on developing safer alternatives to this highly toxic insecticide. Studies should be conducted to understand the long-term effects of 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate exposure on human health and the environment. In addition, research should be conducted to develop new methods for controlling pests in agriculture and public health programs that do not rely on toxic chemicals like 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate.
Conclusion:
In conclusion, 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate is a highly toxic organophosphate insecticide that has been widely used in agriculture and public health programs. Its mechanism of action involves inhibition of acetylcholinesterase activity, leading to overstimulation of the nervous system and ultimately causing paralysis and death of the insect. However, 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate poses a significant risk to human health and the environment and should be used with caution. Future research should focus on developing safer alternatives to this highly toxic insecticide and understanding its long-term effects on human health and the environment.
合成方法
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate can be synthesized by the reaction between 2-(4-methylphenoxy)ethanol and 3,4-dichlorophenyl isocyanate in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis method has been optimized to reduce the environmental impact and increase the yield of 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate.
科学研究应用
2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been extensively studied for its insecticidal properties and its effects on the environment and human health. It has been used to control pests in agriculture, such as aphids, mites, and whiteflies. It has also been used in public health programs to control mosquitoes and other disease-carrying insects. In addition, 2-(4-methylphenoxy)ethyl (3,4-dichlorophenyl)carbamate has been used in research to study the effects of organophosphate pesticides on the nervous system.
属性
IUPAC Name |
2-(4-methylphenoxy)ethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-11-2-5-13(6-3-11)21-8-9-22-16(20)19-12-4-7-14(17)15(18)10-12/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWNINKIBSSXDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B5083567.png)


![1-chloro-4-[3-(2,6-dimethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5083573.png)
![ethyl [5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5083584.png)
![3-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5083605.png)


![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-furamide](/img/structure/B5083621.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5083626.png)
![1-chloro-2-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5083639.png)
![(3R*,4R*)-1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5083643.png)
![ethyl 3-(2-furoylamino)-1-phenyl-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5083645.png)
![1-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B5083657.png)